molecular formula C18H20Cl2N2O4 B7745697 ethyl 7,8-dichloro-4-({2-[(2-methylpropanoyl)oxy]ethyl}amino)quinoline-3-carboxylate

ethyl 7,8-dichloro-4-({2-[(2-methylpropanoyl)oxy]ethyl}amino)quinoline-3-carboxylate

Cat. No.: B7745697
M. Wt: 399.3 g/mol
InChI Key: HSPQAWHTEXMIHI-UHFFFAOYSA-N
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Description

Ethyl 7,8-dichloro-4-({2-[(2-methylpropanoyl)oxy]ethyl}amino)quinoline-3-carboxylate is a quinoline derivative known for its diverse applications in medicinal chemistry and synthetic organic chemistry. Quinolines are heterocyclic aromatic organic compounds with a wide range of biological activities, making them valuable in drug development and other scientific research fields .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 7,8-dichloro-4-({2-[(2-methylpropanoyl)oxy]ethyl}amino)quinoline-3-carboxylate typically involves multi-step reactions starting from commercially available precursors. One common method includes the chlorination of a quinoline derivative followed by esterification and amination reactions. The reaction conditions often require the use of catalysts, controlled temperatures, and specific solvents to achieve high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for efficiency, cost-effectiveness, and environmental sustainability. Techniques such as microwave-assisted synthesis, solvent-free reactions, and the use of recyclable catalysts are employed to minimize waste and energy consumption .

Chemical Reactions Analysis

Types of Reactions

Ethyl 7,8-dichloro-4-({2-[(2-methylpropanoyl)oxy]ethyl}amino)quinoline-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Typical reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions vary but often involve controlled temperatures, specific solvents, and catalysts to ensure high selectivity and yield .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while substitution reactions can produce various quinoline derivatives with different functional groups .

Scientific Research Applications

Ethyl 7,8-dichloro-4-({2-[(2-methylpropanoyl)oxy]ethyl}amino)quinoline-3-carboxylate has numerous applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential as an antimicrobial, antiviral, and anticancer agent due to its ability to interact with biological targets.

    Medicine: Explored for its therapeutic potential in treating various diseases, including infections and cancer.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of ethyl 7,8-dichloro-4-({2-[(2-methylpropanoyl)oxy]ethyl}amino)quinoline-3-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. It can inhibit or activate these targets, leading to various biological effects. The compound’s structure allows it to bind to active sites, altering the function of the target molecules and affecting cellular pathways .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 7,8-dichloro-4-[(2-hydroxypropyl)amino]quinoline-3-carboxylate
  • Ethyl 7,8-dichloro-4-((2-(2-phenoxyacetoxy)ethyl)amino)quinoline-3-carboxylate

Uniqueness

Ethyl 7,8-dichloro-4-({2-[(2-methylpropanoyl)oxy]ethyl}amino)quinoline-3-carboxylate is unique due to its specific functional groups, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and interact with multiple biological targets makes it a versatile compound in research and industrial applications .

Properties

IUPAC Name

ethyl 7,8-dichloro-4-[2-(2-methylpropanoyloxy)ethylamino]quinoline-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20Cl2N2O4/c1-4-25-18(24)12-9-22-16-11(5-6-13(19)14(16)20)15(12)21-7-8-26-17(23)10(2)3/h5-6,9-10H,4,7-8H2,1-3H3,(H,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSPQAWHTEXMIHI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN=C2C(=C1NCCOC(=O)C(C)C)C=CC(=C2Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20Cl2N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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